4-Amino-2,3,6-trifluorophenol
Description
4-Amino-2,3,6-trifluorophenol (molecular formula: C₆H₄F₃NO) is a fluorinated aromatic compound featuring an amino group (-NH₂) and three fluorine atoms at the 2-, 3-, and 6-positions of the phenol ring.
Properties
CAS No. |
124879-31-8 |
|---|---|
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
4-amino-2,3,6-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)4(8)5(9)6(2)11/h1,11H,10H2 |
InChI Key |
QTTHNDLBAGZQLO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)O)F)F)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)F)N |
Synonyms |
Phenol, 4-amino-2,3,6-trifluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-amino-2,3,6-trifluorophenol, highlighting differences in substituents, molecular weights, and applications:
Key Research Findings
- Electronic Effects: Fluorine atoms in 4-amino-2,3,6-trifluorophenol increase the compound’s acidity compared to non-fluorinated phenols, similar to 5-amino-2,3,4-trifluorophenol. The amino group’s electron-donating nature partially counterbalances fluorine’s electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
- Reactivity: Brominated analogs (e.g., 4-bromo-2,3,6-trifluorophenol) exhibit lower reactivity in coupling reactions due to bromine’s weaker leaving-group ability compared to fluorine. In contrast, trifluoromethylated derivatives (e.g., 4-amino-3-(trifluoromethyl)phenol) are more stable under acidic conditions .
- Toxicity: Amino-fluorophenols generally show moderate to high toxicity. For example, 4-amino-2,3,6-trifluorophenol’s structural relative, 4-amino-2,2,6,6-tetramethylpiperidine (ST-2724), is classified as acutely toxic (oral, category 4) and corrosive to skin .
- Applications: Pharmaceuticals: Fluorinated amino-phenols serve as intermediates in antiviral or antibiotic drug synthesis. Agrochemicals: Trifluoromethylated derivatives are prevalent in herbicides due to their resistance to metabolic degradation .
Critical Analysis of Evidence
- Data Gaps: Direct physicochemical data (e.g., melting point, solubility) for 4-amino-2,3,6-trifluorophenol are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions: While 5-amino-2,3,4-trifluorophenol (CAS 956489-12-6) is noted to have a synthesis yield of 90% in one route , similar compounds often face challenges in regioselective fluorination, suggesting variability in synthetic feasibility.
- Safety Considerations: Amino-fluorophenols require stringent handling (e.g., PPE, ventilation) due to risks of skin corrosion and aquatic toxicity, as seen in ST-2724’s SDS .
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